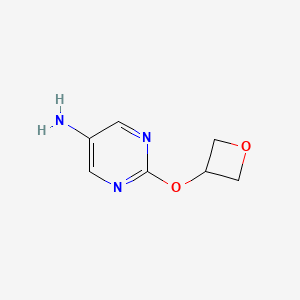

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride

Übersicht

Beschreibung

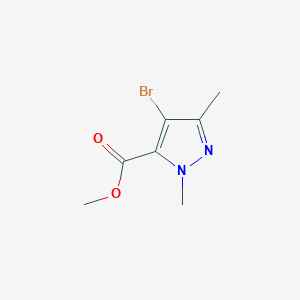

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride (CQE-HCl) is a synthetic compound that has been widely studied in recent years due to its potential for use in scientific research and development. CQE-HCl is a quinoline derivative, which is an organic compound containing a 6-membered aromatic ring with two nitrogen atoms at positions 1 and 8. CQE-HCl is of particular interest due to its ability to act as an agonist of the muscarinic acetylcholine receptor subtype M1 (mAChR M1).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Pyridine hydrochloride, a reagent closely related to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, has been used for the synthesis of chloro compounds starting from bromo derivatives in pyridine and quinoline series. This process, applied to 7-bromo-8-hydroxyquinoline, resulted in an almost quantitative conversion to 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

Applications in Corrosion Inhibition

- Quinoline derivatives, similar in structure to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have shown significant anti-corrosion properties for mild steel in acidic mediums. They act as cathodic inhibitors and display good adsorption characteristics on metal surfaces (Douche et al., 2020).

Pharmacological Applications

- A related compound, 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045), has been developed as a potent 5-HT(1A/B/D) receptor antagonist. It shows promise as an antidepressant/anxiolytic with a reduced side-effect burden, highlighting the potential of quinoline derivatives in pharmacology (Bromidge et al., 2010).

Polymer Science and Material Applications

- Polyethers with 8-hydroxy-5-quinolinyl end-groups, which can be synthesized from compounds like 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used to create metal ion complexes. These complexes have been found to be water-soluble and have varying stability with different metal ions, which may be useful in material science applications (Manolova et al., 1998).

Fluorescent Probes for DNA Detection

- Novel aminated benzimidazo[1,2-a]quinolines, substituted with structures similar to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used as fluorescent probes for DNA detection. Their spectroscopic properties suggest potential applications in biological and medical research (Perin et al., 2011).

Homopolymers and Copolymers

- 5-Chloro-8-quinolinyl acrylate and methacrylate, related to 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used to create homopolymers and copolymers. These materials have been characterized by various spectroscopic methods and demonstrate potential in the field of polymer science (Bankova et al., 1996).

Catalysis in Polymerization

- Crown ether complexes of potassium quinolin-8-olates, which could potentially be derived from compounds like 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride, have been used as catalysts in the ring-opening polymerization of rac-lactide. This highlights their potential use in catalytic processes and polymer production (Wu & Wang, 2017).

Eigenschaften

IUPAC Name |

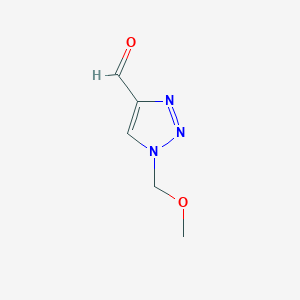

5-chloro-8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.ClH/c17-14-6-7-15(16-13(14)5-3-10-19-16)20-11-8-12-4-1-2-9-18-12;/h3,5-7,10,12,18H,1-2,4,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRROCURCKHIVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

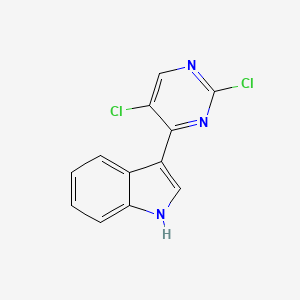

![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)

![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)